molecular formula C17H28N2O4S B2883405 N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)oxalamide CAS No. 2320544-60-1

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)oxalamide

Cat. No. B2883405
CAS RN: 2320544-60-1
M. Wt: 356.48
InChI Key: GIYQHJGETXXOTR-UHFFFAOYSA-N
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Description

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C17H28N2O4S and its molecular weight is 356.48. The purity is usually 95%.
BenchChem offers high-quality N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiviral Agents

Oxalamide derivatives have been studied for their potential as neuraminidase inhibitors , which are crucial in the fight against influenza viruses . The oxalamide group can form strong hydrogen bond interactions with essential residues at the active site of neuraminidase, suggesting that our compound could be explored for similar antiviral applications.

Synthesis of Biologically Active Molecules

The oxalamide skeleton is prevalent in many pharmaceuticals. For instance, it’s found in anticoagulants like Lixiana and antiviral agents targeting HIV-1 . The compound could be a precursor or an active moiety in the synthesis of such biologically active molecules.

Catalysis in Organic Synthesis

Oxalamides serve as robust ligands in copper-catalyzed cross-coupling reactions . The unique structure of the compound could make it a candidate for developing new catalytic systems or enhancing existing ones.

Flavoring Agents in Food Processing

Some oxalamides are employed as flavoring agents due to their ability to modify taste perceptions . The compound could be investigated for its potential use in enhancing flavors in food products.

Drug Delivery Systems

Oxalamide derivatives can be used as synthons for organosilica nanoparticles, which are important in drug delivery applications . The hydroxyethoxy and tetrahydrothiophen groups in the compound might confer additional properties beneficial for drug delivery.

Green Chemistry and Sustainable Synthesis

The synthesis of oxalamides can be achieved through green chemistry approaches, such as acceptorless dehydrogenative coupling, which is more sustainable and environmentally friendly . The compound could be synthesized using such methods, contributing to eco-friendly chemical practices.

Inhibition of Lipoxygenase

Lipoxygenase is an enzyme that catalyzes the dioxygenation of polyunsaturated fatty acids in lipids. Oxalamide derivatives have been evaluated for their lipoxygenase inhibition activity, which is significant in treating inflammatory diseases . The compound’s efficacy in this area could be an interesting research avenue.

Novel Eco-Friendly Synthesis Methods

Research into novel, eco-friendly synthesis methods for oxalamides is ongoing . The compound could be synthesized using these new methods, potentially leading to less hazardous and more efficient production processes.

properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-N'-[[3-(2-hydroxyethoxy)thiolan-3-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O4S/c20-9-10-23-17(7-11-24-13-17)12-19-16(22)15(21)18-8-6-14-4-2-1-3-5-14/h4,20H,1-3,5-13H2,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIYQHJGETXXOTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C(=O)NCC2(CCSC2)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)oxalamide

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